molecular formula C6H4N2OS B13881772 2-Acetylthiazole-5-carbonitrile

2-Acetylthiazole-5-carbonitrile

Cat. No.: B13881772
M. Wt: 152.18 g/mol
InChI Key: ALGJCDFBBHOFKD-UHFFFAOYSA-N
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Description

2-Acetylthiazole-5-carbonitrile is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological and chemical properties. The presence of the acetyl and carbonitrile groups in the thiazole ring makes this compound particularly interesting for various scientific applications.

Preparation Methods

The synthesis of 2-Acetylthiazole-5-carbonitrile typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method includes the reaction of thioamides with α-haloketones, followed by cyclization to form the thiazole ring. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts to facilitate the reaction .

Chemical Reactions Analysis

2-Acetylthiazole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazole ring can undergo substitution reactions, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms. Common reagents include halogens and nucleophiles.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines .

Scientific Research Applications

2-Acetylthiazole-5-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound exhibits various biological activities, making it a candidate for drug development. It has been studied for its antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research has shown potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Acetylthiazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

2-Acetylthiazole-5-carbonitrile can be compared with other thiazole derivatives, such as:

    2-Aminothiazole: Known for its antimicrobial and anticancer properties.

    Thiazole-4-carboxylic acid: Used in the synthesis of various pharmaceuticals.

    2-Methylthiazole: Commonly used as a flavoring agent and in the synthesis of other chemicals.

What sets this compound apart is the presence of both acetyl and carbonitrile groups, which confer unique chemical reactivity and biological activity. This makes it a versatile compound for various scientific and industrial applications .

Properties

Molecular Formula

C6H4N2OS

Molecular Weight

152.18 g/mol

IUPAC Name

2-acetyl-1,3-thiazole-5-carbonitrile

InChI

InChI=1S/C6H4N2OS/c1-4(9)6-8-3-5(2-7)10-6/h3H,1H3

InChI Key

ALGJCDFBBHOFKD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC=C(S1)C#N

Origin of Product

United States

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